molecular formula C16H16BrNO2 B5807487 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide

2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B5807487
M. Wt: 334.21 g/mol
InChI Key: VYRMFLIPPMASBB-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide is an organic compound that features a bromophenoxy group and a dimethylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 4-bromophenol with 2,4-dimethylphenylamine in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the bromophenoxy group to a phenoxy group.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH₃) and potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may yield a phenoxy derivative.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the dimethylphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(2,4-dimethylphenyl)acetamide
  • 2-(4-methylphenoxy)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can enhance the compound’s electrophilicity and potential biological activity.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-3-8-15(12(2)9-11)18-16(19)10-20-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRMFLIPPMASBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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